Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate
CAS No.:
Cat. No.: VC20355375
Molecular Formula: C12H15FO3
Molecular Weight: 226.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FO3 |
|---|---|
| Molecular Weight | 226.24 g/mol |
| IUPAC Name | methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate |
| Standard InChI | InChI=1S/C12H15FO3/c1-12(2,11(14)16-4)9-6-5-8(15-3)7-10(9)13/h5-7H,1-4H3 |
| Standard InChI Key | CHOSLGACABJLFS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=C(C=C(C=C1)OC)F)C(=O)OC |
Introduction
Chemical Identity
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IUPAC Name: Methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate
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Molecular Formula:
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Molecular Weight: Approximately 224.25 g/mol
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Structure: Features a fluorine atom and a methoxy group attached to a phenyl ring, along with a methyl ester functional group.
This compound belongs to the ester class of organic compounds, which are typically formed through the reaction of an alcohol with a carboxylic acid.
Synthesis
The synthesis of methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate typically involves:
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Starting Materials:
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2-fluoro-4-methoxyphenol
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Methyl acrylate or related precursors
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Reaction Pathway:
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The reaction involves esterification or alkylation under controlled conditions.
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Catalysts such as acids or bases may be used to enhance yield and selectivity.
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Conditions:
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Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often employed.
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Reaction monitoring is performed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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The synthesis process is detailed in patent literature and scientific studies, emphasizing efficiency and purity optimization.
Pharmaceutical Research
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The compound's structural features, particularly the methoxy and fluorine groups, make it a candidate for modulating biological targets such as metabotropic glutamate receptors.
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Similar compounds have been studied for their potential in treating neuropsychiatric disorders.
Chemical Intermediates
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Serves as an intermediate in synthesizing more complex pharmaceuticals or agrochemicals.
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Structural modifications on the phenyl ring can lead to derivatives with varied biological activity.
Comparative Analysis
The table below highlights related compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 3-bromo-4-fluorobenzoate | Bromine substitution instead of fluorine | Used in organic synthesis |
| Ethyl 3-fluoro-4-methoxybenzoate | Ethyl group instead of methyl | Potential pharmaceutical applications |
| Methyl 4-fluorobenzoate | Lacks methoxy group | Simpler structure but retains fluorine substitution |
These comparisons illustrate how small changes in substituents can significantly alter a compound's chemical properties and applications.
Biological Relevance
Studies on structurally similar compounds suggest that methyl 2-(2-fluoro-4-methoxyphenyl)-2-methylpropanoate may interact with biological systems in the following ways:
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Binding to specific receptors (e.g., glutamate receptors).
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Acting as a precursor for active metabolites that influence cellular pathways.
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Modifications at the phenyl ring can enhance receptor selectivity and affinity.
Experimental techniques such as radiolabeled binding assays or functional assays in cell lines are commonly used to explore these interactions.
Safety Considerations
Material Safety Data Sheets (MSDS) for similar esters indicate potential hazards, including:
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Irritation upon skin or eye contact.
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Flammability when exposed to high temperatures.
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Toxicity if ingested or inhaled in large quantities.
Proper handling protocols, including the use of gloves, goggles, and fume hoods, are recommended during synthesis and application.
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